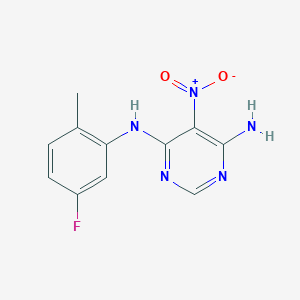

N-(5-fluoro-2-methylphenyl)-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-(5-fluoro-2-methylphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5O2/c1-6-2-3-7(12)4-8(6)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCYTYWZBFIADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of the fluorine and methyl groups through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The fluorine and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-5-nitropyrimidine-4,6-diamine has found applications in several areas of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The fluorine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity to biological targets. These interactions can lead to the inhibition or activation of specific enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The 5-nitropyrimidine-4,6-diamine scaffold is highly tunable, with substituents on the aryl or alkyl groups significantly altering properties. Key analogues include:

*Calculated based on substituents. ‡Estimated via additive substituent contributions (fluoro: +0.14; methyl: +0.5).

Key Observations:

- Steric Effects: Bulky substituents (e.g., 4-chlorobenzyl in compound 5f ) increase molecular weight and melting points due to enhanced van der Waals interactions. The target compound’s 2-methyl group may moderately elevate melting points compared to non-methylated analogues like N4-(2-fluorophenyl) .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce LogP (increased polarity), whereas hydrophobic groups (methyl in the target compound) elevate LogP, enhancing lipophilicity.

- Synthetic Accessibility : High-yield derivatives (e.g., 95% for 5f ) often feature symmetric substituents, while asymmetric or bulky groups (e.g., 4-bromophenethyl in 5h ) reduce yields.

Physicochemical and Reactivity Trends

- Solubility: The nitro group and aromatic amines confer polar character, but hydrophobic substituents (e.g., methyl in the target compound) reduce aqueous solubility.

- Reactivity : The nitro group at position 5 is susceptible to reduction, a property exploited in prodrug activation. Fluorine’s electronegativity may stabilize intermediates in nucleophilic substitution reactions .

- Thermal Stability : Derivatives with halogenated aryl groups (e.g., 5f, 5g ) exhibit higher melting points (>150°C), suggesting robust crystalline packing.

Biological Activity

N-(5-fluoro-2-methylphenyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a nitro group at the 5-position and a fluorinated aromatic group at the 2-position. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

- Nitro Group Reduction : The nitro group can undergo reduction within cellular environments to generate reactive intermediates, which may interact with nucleic acids or proteins, leading to inhibition of enzyme activity or interference with DNA replication .

- Reactive Oxygen Species (ROS) Generation : Similar to other nitro compounds, this compound may participate in redox reactions that produce ROS, causing oxidative stress and cellular damage .

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They can produce toxic intermediates that bind covalently to DNA, resulting in cell death .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer effects, particularly against leukemia cells. In a study involving L1210 mouse leukemia cells, it demonstrated significant growth inhibition with an IC50 value in the nanomolar range:

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. It has been shown to inhibit cyclooxygenase (COX) activity, which is crucial in the inflammatory response:

Case Studies

-

Antimicrobial Efficacy Against Mycobacterium tuberculosis :

A study highlighted the importance of the nitro group in enhancing antitubercular activity. The compound was found to be effective against multi-drug resistant strains, suggesting its potential role in developing new treatments for tuberculosis . -

Inhibition of Cancer Cell Proliferation :

In another study focusing on leukemia cells, this compound exhibited significant cytotoxic effects. The mechanism was linked to its ability to interfere with nucleic acid synthesis due to its structural characteristics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-fluoro-2-methylphenyl)-5-nitropyrimidine-4,6-diamine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, symmetric 4,6-diamino-5-nitropyrimidine derivatives are typically prepared by reacting 4,6-dichloro-5-nitropyrimidine with substituted anilines under reflux in polar aprotic solvents (e.g., DMF or THF) . Optimization involves adjusting stoichiometry (e.g., 1.5–2.0 equivalents of amine), reaction temperature (80–100°C), and time (12–24 hours). Yields >80% are achievable with electron-deficient aromatic amines, such as 5-fluoro-2-methylaniline, due to enhanced nucleophilicity at the para position .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.2 ppm for the fluorophenyl group), NH2 resonances (δ 8.0–9.5 ppm, broad singlets), and the pyrimidine ring proton (δ ~8.1 ppm, singlet) .

- HRMS : The molecular ion peak ([M+H]+) should match the calculated mass (C12H11FN6O2: 314.0932). Deviations >5 ppm require reanalysis .

- IR Spectroscopy : Confirm NH2 stretching (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar 5-nitropyrimidine derivatives?

- Methodology : Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) often arise from substituent electronic effects. Computational tools (e.g., molecular docking) can predict binding affinities to targets like cholinesterases or kinases . For example, electron-withdrawing groups (e.g., -NO2) enhance π-π stacking with aromatic residues in enzyme active sites, while bulky substituents (e.g., 5-fluoro-2-methylphenyl) may sterically hinder binding . Validate hypotheses via SAR studies using analogs with systematic substitutions .

Q. How can solubility challenges of this compound in aqueous media be addressed for in vitro bioassays?

- Methodology : The compound’s low aqueous solubility (predicted logP ~2.5) can be improved using co-solvents (e.g., DMSO ≤1% v/v) or micellar systems (e.g., Tween-80) . Alternatively, synthesize prodrugs by introducing ionizable groups (e.g., phosphate esters) or PEGylated derivatives . Solubility parameters (Hansen solubility) should align with assay buffers to avoid precipitation .

Q. What mechanistic insights explain the reactivity of the nitro group in 5-nitropyrimidine derivatives under reductive conditions?

- Methodology : The nitro group undergoes selective reduction to an amine (-NH2) using catalytic hydrogenation (H2/Pd-C) or sodium dithionite (Na2S2O4). Kinetic studies (e.g., UV-Vis monitoring at λmax ~400 nm) reveal pseudo-first-order kinetics in polar solvents (e.g., ethanol/water mixtures) . Competing side reactions (e.g., ring hydrogenation) are minimized by controlling H2 pressure (<3 atm) and temperature (25–40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.